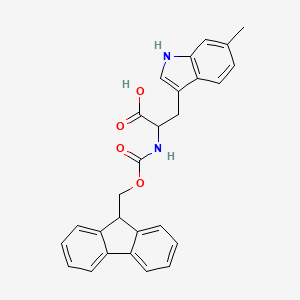

Fmoc-6-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYYHRQGDYITPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-6-methyl-DL-tryptophan: Properties, Applications, and Strategic Considerations

Prepared by: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of N-α-Fmoc-6-methyl-DL-tryptophan, a synthetically modified amino acid analog used in peptide research. We will dissect its core chemical properties, explore the distinct roles of its constituent moieties—the Fmoc protecting group, the 6-methyl indole side chain, and the racemic DL-configuration—and provide detailed protocols for its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who seek to leverage modified amino acids to probe peptide structure-activity relationships (SAR), enhance metabolic stability, or develop novel peptide-based therapeutics and materials. A central focus will be placed on the critical implications of its racemic nature, a factor that profoundly influences experimental design, downstream purification, and final application.

Introduction: The Strategic Value of Modified Tryptophan Analogs

Tryptophan is a unique amino acid whose indole side chain plays a pivotal role in the structure and function of peptides and proteins. It is a frequent participant in crucial biological interactions, including hydrophobic and cation-π interactions, and serves as a natural fluorescent probe.[1] The modification of the tryptophan indole ring is therefore a powerful strategy in medicinal chemistry and chemical biology.[2][3] Introducing substituents, such as a methyl group, allows for the systematic modulation of a peptide's properties to:

-

Probe Structure-Activity Relationships (SAR): The addition of a methyl group at the 6-position alters the steric and electronic profile of the indole ring, providing insight into the specific interactions required for biological activity.[4]

-

Enhance Metabolic Stability: The indole ring is susceptible to enzymatic oxidation. Methylation can block potential sites of metabolism, thereby increasing the in vivo half-life of a peptide therapeutic.

-

Modulate Pharmacological Activity: The modified electronic character of the 6-methylindole can fine-tune binding affinity and efficacy at a biological target.[5]

Fmoc-6-methyl-DL-tryptophan is a building block designed for this purpose, specifically for use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[6][7]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1219150-44-3 | [7][8][9][10] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [8][9][10][11] |

| Molecular Weight | 440.49 g/mol | [8][9][11] |

| Appearance | Typically an off-white to light yellow crystalline powder. | [12] |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | [10] |

Solubility: Consistent with most Fmoc-protected amino acids, this compound exhibits poor solubility in aqueous solutions.[13] It is, however, readily soluble in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[13][14] This solubility profile is ideal for preparing concentrated stock solutions for automated or manual peptide synthesis.

Storage and Stability: To ensure chemical integrity, the compound should be stored under controlled conditions. Long-term storage at -20°C is recommended.[15][16] For short-term use, storage at 2-8°C is acceptable.[12][17] It is crucial to protect the compound from light and moisture to prevent degradation of the indole and Fmoc moieties.[12] The material is typically supplied as a lyophilized powder and should be handled in a dry environment.[15][16]

Dissecting the Molecule: A Tale of Three Moieties

The utility and limitations of this compound are best understood by examining its three key structural features.

The Fmoc group is the Nα-amine protecting group. Its widespread adoption in SPPS is due to its clever base-labile nature, which provides orthogonality with acid-labile side-chain protecting groups.[18][19]

-

Mechanism of Action: The Fmoc group is stable to the acidic and neutral conditions of peptide coupling.[20] It is selectively and rapidly cleaved by a secondary amine base, most commonly a 20% solution of piperidine in DMF.[20][21] This deprotection reaction proceeds via a β-elimination mechanism, liberating the free N-terminal amine of the growing peptide chain for the next coupling cycle.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Authoritative Recommendations

This compound is a valuable research tool for creating peptides with modified properties. Its physicochemical characteristics are well-suited for standard Fmoc-SPPS protocols. However, its identity as a racemic mixture is a non-trivial detail that must be at the forefront of any experimental design.

Key Takeaways for the Practicing Scientist:

-

Acknowledge the Racemate: The primary consequence of using this reagent is the production of a diastereomeric mixture of peptides, which complicates purification and interpretation of biological data.

-

Define Your Goal: If the objective is to create a peptide with a specific three-dimensional fold for a defined biological function (e.g., enzyme inhibition, receptor agonism), the stereochemically pure Fmoc-6-methyl-L-tryptophan [15]or its D-counterpart should be used exclusively.

-

Niche Applications: The DL-form is appropriate for generating combinatorial libraries for screening purposes or for applications in materials science where a precise stereochemical arrangement is not required.

-

Standard Protocols Apply: From a purely procedural standpoint, the incorporation of this compound into a peptide sequence uses the same robust and well-established coupling and deprotection chemistries as any other standard Fmoc-amino acid. [20][22] By understanding both the potential and the inherent limitations of this compound, researchers can make informed decisions, design more effective experiments, and avoid the significant downstream challenges associated with unintended diastereomer formation.

References

- Vertex AI Search. (2025). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36.

- Cusabio. (n.d.). N-Fmoc-6-methyl-L-tryptophan.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ChemBK. (n.d.). N-Fmoc-6-methyl-DL-tryptophan - Physico-chemical Properties.

- Biosynth. (n.d.). 6-Methyl-DL-tryptophan | 2280-85-5.

- ResearchGate. (n.d.).

- Smolecule. (2023). Buy Fmoc-6-chloro-DL-tryptophan | 1219168-45-2.

- Boro Chemical. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

- BenchChem. (2025).

- Anaspec. (2021). This compound - 100 mg.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1219150-44-3.

- MyBioSource. (n.d.). N-Fmoc-4-methyl-DL-tryptophan amino acid.

- ChemicalBook. (n.d.). 6-METHYL-DL-TRYPTOPHAN | 2280-85-5.

- Biosynth. (n.d.). 6-Methyl-L-tryptophan | 33468-34-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fmoc-6-Chloro-L-Tryptophan in Peptide Synthesis Protocols.

- GoldBio. (n.d.). 6-Methyl-DL-tryptophan.

- Cayman Chemical. (2022).

- PubChem. (2025). Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445.

- Chemrio. (n.d.). Fmoc-DL-Trp(6-F)-OH,Fmoc-6-fluoro-DL-tryptophan.

- CymitQuimica. (n.d.). CAS 1219392-55-8: FMOC-6-FLUORO-DL-TRYPTOPHAN.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929).

- Arnold, F. H., & Fasan, R. (2016). Tryptophan Synthase: Biocatalyst Extraordinaire.

- AiFChem. (n.d.). 1219150-44-3 | this compound.

- ChemicalBook. (n.d.). Fmoc-Trp(Boc)-OH(143824-78-6) 1H NMR spectrum.

- lookchem. (n.d.). Cas 1219150-44-3,this compound.

- Sigma-Aldrich. (n.d.). 6-Methyl-DL-tryptophan crystalline 2280-85-5.

- Kazmaier, U., & Junk, L. (n.d.).

- Dalgliesh, C. E. (1952). The metabolism of tryptophan: Synthesis of 6-methyl- and 8-methyl-kynurenic acids. Biochemical Journal.

- University of California, Berkeley. (2024). Targeting tryptophan: New technique opens door to novel drug synthesis. College of Chemistry.

- SLS. (n.d.). 6-Methyl-DL-tryptophan, crysta | M8752-100MG | SIGMA-ALDRICH.

Sources

- 1. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Targeting tryptophan: New technique opens door to novel drug synthesis | College of Chemistry [chemistry.berkeley.edu]

- 4. nbinno.com [nbinno.com]

- 5. 6-Methyl-L-tryptophan | 33468-34-7 | IBA46834 | Biosynth [biosynth.com]

- 6. This compound - 100 mg [anaspec.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound - CAS:1219150-44-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. 1219150-44-3 | this compound - AiFChem [aifchem.com]

- 11. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. Buy Fmoc-6-chloro-DL-tryptophan | 1219168-45-2 [smolecule.com]

- 14. CAS 1219392-55-8: FMOC-6-FLUORO-DL-TRYPTOPHAN | CymitQuimica [cymitquimica.com]

- 15. cusabio.com [cusabio.com]

- 16. mybiosource.com [mybiosource.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 21. benchchem.com [benchchem.com]

- 22. chem.uci.edu [chem.uci.edu]

A Comprehensive Technical Guide to Fmoc-6-methyl-DL-tryptophan for Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth analysis of Fmoc-6-methyl-DL-tryptophan, a key building block for the synthesis of modified peptides. We will explore its fundamental physicochemical properties, the strategic implications of the 6-methyl modification on the tryptophan indole ring, and its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who seek to leverage chemically modified amino acids to probe structure-activity relationships (SAR) and engineer peptides with enhanced therapeutic properties. A detailed, field-proven protocol for the incorporation of this amino acid into a growing peptide chain is provided, alongside a discussion of its broader applications.

Introduction: The Central Role of Modified Amino Acids in Peptide Science

The field of peptide chemistry has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique that simplifies and automates the creation of complex peptide chains.[] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS.[2][3] Its defining feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), which allows for the deprotection of the α-amino group without compromising acid-sensitive side-chain protecting groups or the resin linker.[2][4] This orthogonal protection strategy is critical for achieving high yields and purity.[4]

While the 20 proteinogenic amino acids provide a vast chemical space, the true potential of peptide-based therapeutics and research tools is unlocked through the incorporation of "unusual" or modified amino acids. These non-canonical building blocks allow scientists to fine-tune a peptide's biological and physical properties. This compound is one such derivative, offering a subtle but powerful modification to the tryptophan side chain.

Physicochemical Properties of this compound

A precise understanding of the physical and chemical characteristics of a synthetic building block is paramount for reproducible and successful peptide synthesis. This compound is a derivative of the essential amino acid tryptophan, featuring a methyl group at the 6-position of the indole ring and the Fmoc protecting group on its α-amine.

| Property | Value | Source |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | [5] |

| CAS Number | 1219150-44-3 | [5][6] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [5][6][7][8] |

| Molecular Weight | 440.49 g/mol (often rounded to 440.5 g/mol ) | [6][7][8] |

| Appearance | Typically a white to off-white crystalline powder | [9] |

| Purity (Typical) | ≥95% (as determined by HPLC) | [7] |

| Stereochemistry | Racemic (DL mixture) | [7] |

Strategic Considerations for Use

The Impact of 6-Methylation

The decision to incorporate a 6-methylated tryptophan residue is a strategic one, aimed at modulating the final peptide's properties. The indole side chain of tryptophan is critical for many peptide-protein interactions, often participating in hydrophobic and π-stacking interactions.[10]

-

Steric and Electronic Effects: Adding a methyl group at the 6-position introduces steric bulk and alters the electronic landscape of the indole ring.[11] This modification can influence the peptide's secondary structure, its binding affinity to a target receptor, and its resistance to enzymatic degradation, potentially improving its metabolic stability.[11]

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing a native tryptophan with its 6-methyl analog, researchers can conduct detailed SAR studies. This allows for the precise mapping of how this specific region of the peptide contributes to its biological activity.

The Significance of the "DL" Racemic Mixture

It is critical to note that this product is a DL-racemate , meaning it is an equal mixture of the D- and L-enantiomers. In biological systems, peptides are almost exclusively composed of L-amino acids.

-

Chiral Purity: For the synthesis of a biologically active peptide with a defined three-dimensional structure, a chirally pure starting material (e.g., Fmoc-6-methyl-L-tryptophan or Fmoc-6-methyl-D-tryptophan) is required.

-

Applications for the Racemate: The DL-form is primarily useful as a more cost-effective starting material for research applications where stereochemistry is not critical, or for analytical purposes. It can also be used as a precursor for chiral separation to isolate the individual D and L enantiomers.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual coupling of this compound onto a solid-phase resin that has a free N-terminal amine. This procedure assumes the synthesis is being performed on a 0.1 mmol scale.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling/Activation Reagents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Solid-phase synthesis vessel

Step-by-Step Coupling Procedure

-

Resin Preparation and Washing:

-

Action: Place the 0.1 mmol of peptide-resin in the synthesis vessel. Wash the resin thoroughly with DMF (3 x 5 mL for 1 minute each).

-

Causality: This step removes any residual reagents from the previous cycle and ensures the resin is properly swelled for optimal reaction kinetics.[2]

-

-

Fmoc Deprotection (If necessary):

-

Action: Add 5 mL of 20% piperidine in DMF to the resin. Agitate with nitrogen bubbling for 3 minutes. Drain. Add another 5 mL of the piperidine solution and agitate for 10 minutes.

-

Causality: The Fmoc group is removed via a β-elimination mechanism initiated by the piperidine base, exposing the N-terminal amine for the next coupling reaction.[2][3] A two-step deprotection ensures complete removal.

-

-

Washing Post-Deprotection:

-

Action: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL for 1 minute each).

-

Causality: It is critical to completely remove all traces of piperidine, as its basicity would neutralize the activated amino acid in the subsequent step, preventing coupling.

-

-

Amino Acid Activation:

-

Action: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 176.2 mg), HATU (3.9 equivalents, 0.39 mmol, 148.3 mg), and HOAt (4 equivalents, 0.4 mmol, 54.4 mg) in 3 mL of DMF. Add DIPEA (8 equivalents, 0.8 mmol, 140 µL). Allow the solution to pre-activate for 2-5 minutes.

-

Causality: HATU, in the presence of a base, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-uronium species. This activated intermediate readily reacts with the free amine on the resin to form a stable amide bond.[12]

-

-

Coupling Reaction:

-

Action: Add the activated amino acid solution to the synthesis vessel containing the washed resin. Agitate with nitrogen for 1-2 hours at room temperature.

-

Causality: The nucleophilic N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming amino acid, forming the new peptide bond.

-

-

Washing Post-Coupling:

-

Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL).

-

Causality: This extensive washing removes excess activated amino acid, coupling byproducts, and other reagents, ensuring the purity of the growing peptide chain for the next cycle.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Action: Perform a qualitative Kaiser test on a small sample of the resin beads.

-

Causality: The Kaiser test detects free primary amines. A negative result (beads remain yellow) indicates that the coupling reaction has gone to completion. A positive result (beads turn blue) indicates the presence of unreacted amines, suggesting the need for a second coupling step.

-

Visualization of the SPPS Workflow

The cyclical nature of Fmoc-based SPPS is its key advantage, lending itself to automation and high efficiency. The diagram below illustrates the core steps for a single amino acid addition.

Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Applications in Research and Drug Development

The use of this compound and its chirally pure counterparts extends across various domains of scientific research:

-

Novel Therapeutics: Modified peptides can exhibit improved receptor selectivity, increased potency, and enhanced pharmacokinetic profiles compared to their native counterparts. Halogenated and methylated tryptophan derivatives, for example, are used to create peptides with altered biological functions.[11][13]

-

Probing Biological Systems: Peptides containing modified residues serve as powerful molecular probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Tryptophan metabolism itself is a key area of study in cancer and immunology.[14]

-

Biomaterials Science: The self-assembly properties of peptides can be modulated by incorporating non-canonical amino acids, leading to the development of novel hydrogels, scaffolds, and drug delivery vehicles.

Conclusion

This compound is a valuable reagent for chemists and researchers aiming to push the boundaries of peptide design. Its defining characteristics—a molecular formula of C₂₇H₂₄N₂O₄ and a molecular weight of 440.49 g/mol —are the foundation for its use in synthesis.[5][6][7][8] The strategic incorporation of the 6-methyl group on the indole ring provides a powerful tool for modulating peptide structure and function. While the racemic nature of the DL-form must be carefully considered for biological applications, this building block, when used with robust SPPS protocols, enables the exploration of novel chemical space and the development of next-generation peptide-based technologies.

References

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Overview of Fmoc Amino Acids. ChemPep.

- Why Fmoc-Protected Amino Acids Domin

- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly named].

- This compound - 100 mg. Anaspec.

- N-Fmoc-6-methyl-DL-tryptophan. ChemBK.

- This compound - CAS:1219150-44-3. Sunway Pharm Ltd.

- 1219150-44-3 | this compound. AiFChem.

- 6-Methyl-DL-tryptophan | 2280-85-5. Biosynth.

- Fmoc-6-Chloro-L-Tryptophan: A Cornerstone for Advanced Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Fmoc-Trp-OH for Peptide Synthesis: Exploring Properties and Manufacturers. [Source not explicitly named].

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan deriv

- Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). PubMed Central.

- Clickable tryptophan modification for late-stage diversification of n

Sources

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. 1219150-44-3 | this compound - AiFChem [aifchem.com]

- 6. This compound - CAS:1219150-44-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound - 100 mg [anaspec.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fmoc-6-methyl-DL-tryptophan in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-6-methyl-DL-tryptophan in organic solvents, a critical parameter for researchers, chemists, and drug development professionals engaged in peptide synthesis and related applications. While specific quantitative solubility data for this derivative is not extensively published, this document synthesizes fundamental principles of Fmoc-amino acid chemistry to predict solubility behavior. It further equips the reader with a robust, field-proven experimental protocol for the precise determination of solubility. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of Solubility in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its primary role is to temporarily block the α-amino group of an amino acid, allowing for the controlled, stepwise assembly of peptide chains.[1][3] The successful execution of SPPS is critically dependent on the solubility of the Fmoc-protected amino acids in the reaction solvents.[] Inadequate solubility can lead to a host of problems, including incomplete coupling reactions, peptide aggregation, and consequently, low yield and purity of the final product.[5]

Fmoc-6-methyl-DL-tryptophan is an unusual amino acid derivative used in peptide synthesis to introduce a modified tryptophan residue.[6][7] The methyl group on the indole ring can alter the electronic and steric properties of the side chain, potentially influencing the biological activity or conformational properties of the resulting peptide. Understanding its solubility is therefore a prerequisite for its effective utilization.

Core Principles Governing Fmoc-Amino Acid Solubility

The solubility of an Fmoc-protected amino acid is a function of the interplay between its molecular structure and the physicochemical properties of the solvent.[8] Several key factors are at play:

-

The Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group is the dominant structural feature.[8][9] This group generally confers good solubility in a range of organic solvents, particularly those that are polar and aprotic.[][9]

-

The Amino Acid Side Chain: The nature of the amino acid's R-group significantly modulates solubility. In the case of this compound, the indole side chain of tryptophan is large and aromatic, contributing to its hydrophobicity.[5][8] The additional methyl group further increases this nonpolar character. This hydrophobicity can sometimes lead to aggregation through π-π stacking interactions between the indole rings, which can reduce solubility.[5][8]

-

Solvent Properties: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents in SPPS.[9][10] They are effective at solvating the peptide backbone and the Fmoc-amino acids.[][9] The choice of solvent can be critical, and for particularly hydrophobic sequences, NMP may offer superior solvating power compared to DMF.[11]

-

Temperature: Solubility is generally temperature-dependent. For sparingly soluble Fmoc-amino acids, gentle heating (e.g., to 37-40°C) can be an effective method to increase the amount of dissolved solute.[11][12]

Predicted Solubility of this compound

Table 1: Predicted and Expected Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale and Remarks |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[9][11] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often has higher solvating power than DMF, especially for hydrophobic peptides.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent for many Fmoc-amino acids; can be used as a co-solvent to enhance solubility in DMF.[11] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to High | Often used for resin swelling and in some coupling protocols. |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than DMF or NMP.[9] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | More commonly used in purification (RP-HPLC) than for coupling reactions due to lower solubility of some Fmoc-amino acids.[9] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Limited | May be used in some greener solvent systems but is generally not a primary choice for dissolving Fmoc-amino acids.[13] |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the Fmoc group and the tryptophan side chain leads to poor solubility in aqueous solutions.[8][14] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for their specific applications, the shake-flask method is the gold standard for determining equilibrium solubility.[9] The following protocol provides a detailed, step-by-step methodology.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound

-

Organic solvents of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions to generate several standard solutions of lower, known concentrations. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

HPLC Method (Preferred):

-

Analyze the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the filtered sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the filtered sample solution (diluting if necessary to be within the linear range of the calibration curve).

-

Calculate the concentration from the calibration curve.

-

-

Data Interpretation

The concentration determined from the analysis of the saturated supernatant represents the solubility of this compound in that specific solvent at the chosen temperature. This is typically expressed in units of mg/mL or Molarity (M).

Visualization of Key Workflows

Logical Flow of Solubility Determination

Caption: Key factors influencing solubility.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that directly impacts the success of peptide synthesis. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like DMF, NMP, and DMSO. For applications requiring precise concentration control or when encountering dissolution challenges, the experimental determination of solubility is strongly recommended. The shake-flask method coupled with HPLC analysis provides a reliable and accurate means to obtain this crucial data. By understanding the core principles and applying the robust protocol detailed in this guide, researchers and drug development professionals can optimize their synthetic workflows, ensuring higher yields and purity for their target peptides.

References

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]

-

Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green C. ACS Publications. [Link]

-

N-Fmoc-6-methyl-DL-tryptophan. ChemBK. [Link]

-

This compound. Anaspec. [Link]

-

Fmoc-L-tryptophan | C26H22N2O4 | CID 978343. PubChem. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. This compound - 100 mg [anaspec.com]

- 7. This compound - CAS:1219150-44-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Application of Fmoc-6-methyl-DL-tryptophan for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of innovative peptide-based therapeutics and research, the incorporation of unnatural amino acids is a cornerstone for modulating pharmacological properties. Among these, tryptophan analogs offer a rich scaffold for chemical modification, enabling the fine-tuning of peptide structure, stability, and bioactivity. This guide provides a comprehensive technical overview of Fmoc-6-methyl-DL-tryptophan, a key building block for introducing a methylated indole side chain into synthetic peptides. We will delve into its commercial availability, technical specifications, and detailed protocols for its application in solid-phase peptide synthesis (SPPS), offering insights for researchers and drug development professionals seeking to leverage this unique amino acid derivative.

Part 1: Commercial Sourcing and Physicochemical Properties

The successful incorporation of any unnatural amino acid begins with reliable sourcing and a thorough understanding of its chemical characteristics. This compound is available from a range of specialized chemical suppliers.

Prominent Commercial Suppliers

A survey of the market reveals several reputable suppliers for this compound, ensuring its accessibility for research and development purposes. Key suppliers include:

These suppliers typically provide the compound for research use, with options for purchasing in various quantities.

Technical Data Summary

A consistent set of physicochemical properties is reported across various suppliers, which is crucial for experimental planning and execution.

| Property | Value | Source(s) |

| CAS Number | 1219150-44-3 | [1][2][3][4] |

| Molecular Formula | C27H24N2O4 | [2][3][4] |

| Molecular Weight | 440.49 g/mol | [2] |

| Purity | Typically ≥95% or ≥97% (by HPLC) | [3][4] |

| Storage Conditions | Varies by supplier; recommendations range from Room Temperature (sealed, dry) to 4°C and -20°C for long-term storage.[3][4] |

It is imperative for researchers to consult the specific Certificate of Analysis (CoA) provided by the supplier for lot-specific purity and other quality control data.

Solubility and Handling

Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). As a lyophilized powder, it should be handled in a controlled environment to prevent moisture absorption. For long-term storage, it is advisable to follow the supplier's recommendations, which often involve storage at low temperatures (e.g., -20°C) to maintain stability.[5]

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, careful consideration of the specific properties of this analog is necessary for optimal results.

The Significance of the 6-methyl Modification

The introduction of a methyl group at the 6-position of the indole ring of tryptophan can impart several desirable properties to a peptide:

-

Increased Lipophilicity: The methyl group enhances the hydrophobic character of the side chain, which can influence peptide folding, membrane interactions, and receptor binding.

-

Steric Influence: The added bulk of the methyl group can restrict the conformational freedom of the side chain, potentially leading to a more defined peptide structure.

-

Metabolic Stability: Modification of the indole ring can protect it from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Implications of a DL-Racemic Mixture

This compound is supplied as a racemic mixture, containing both the D- and L-enantiomers. This has significant implications for peptide synthesis and subsequent biological evaluation:

-

Synthesis: During each coupling step involving the racemic mixture, two diastereomeric peptides will be formed. This results in a complex mixture of final peptide products.

-

Characterization: The resulting peptide mixture will be challenging to purify and characterize. Techniques such as chiral chromatography may be necessary to separate the diastereomers.

-

Biological Activity: The presence of both D- and L-amino acids at a specific position will likely result in different biological activities for each diastereomer. The overall observed activity of the mixture will be a composite of these individual activities.

For applications requiring a specific stereochemistry, the use of enantiomerically pure Fmoc-6-methyl-L-tryptophan or Fmoc-6-methyl-D-tryptophan would be necessary.

Experimental Workflow: Fmoc-SPPS

The following diagram outlines the general workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS.

Caption: General workflow for Fmoc-SPPS incorporating this compound.

Detailed Protocol: Coupling of this compound

This protocol provides a step-by-step methodology for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a deprotected N-terminus

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation:

-

Ensure the resin-bound peptide has been thoroughly washed with DMF after the previous Fmoc deprotection step to remove all traces of piperidine.

-

Swell the resin in DMF for at least 30 minutes prior to coupling.

-

-

Activation of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF.

-

Add 3-5 equivalents of the chosen coupling reagent (e.g., HBTU).

-

Add 6-10 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color, indicating activation.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The exact time may need to be optimized based on the sequence and coupling efficiency.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the Fmoc deprotection of the newly added 6-methyl-tryptophan residue, followed by the coupling of the next amino acid in the sequence.

Part 3: Characterization and Analysis

The successful synthesis of a peptide containing 6-methyl-tryptophan must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide. For peptides containing 6-methyl-tryptophan, the expected mass will be increased by 14.01565 Da (the mass of a methyl group minus a hydrogen atom) compared to the native tryptophan-containing peptide. Due to the use of a DL-racemic mixture, the resulting product will be a mixture of diastereomers, which will have the same mass and thus will not be distinguishable by MS alone.

During tandem MS (MS/MS) for sequencing, the fragmentation pattern of the 6-methyl-tryptophan residue should be carefully analyzed. While the fundamental fragmentation pathways of the peptide backbone (b- and y-ions) will be present, the methylated indole side chain may exhibit unique fragmentation patterns that could be useful for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the synthesized peptide. The presence of the 6-methyl group on the tryptophan residue will give rise to a characteristic signal in the 1H NMR spectrum, typically in the aromatic or methyl region. The chemical shift of this signal can be sensitive to the local environment and conformation of the peptide. In principle, high-resolution NMR could potentially be used to distinguish between the different diastereomers formed from the racemic starting material, as they will have distinct sets of chemical shifts.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce novel functionality into their synthetic targets. Its commercial availability and compatibility with standard Fmoc-SPPS protocols make it an accessible building block for research and drug discovery. However, researchers must be mindful of the implications of using a racemic mixture and employ appropriate analytical techniques to characterize the resulting complex peptide products. By carefully considering the factors outlined in this guide, scientists can successfully incorporate this unique amino acid to explore new frontiers in peptide science.

References

Sources

- 1. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. soc.chim.it [soc.chim.it]

A Technical Guide to Fmoc-6-methyl-DL-tryptophan: Properties, Synthesis, and Strategic Implementation

This guide provides an in-depth technical overview of Nα-Fmoc-6-methyl-DL-tryptophan, a specialized amino acid derivative for peptide synthesis. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel peptides. This document explores the compound's physicochemical properties, its strategic use in solid-phase peptide synthesis (SPPS), and the critical considerations arising from its racemic nature.

Introduction: The Role of Modified Tryptophan Analogs in Peptide Science

Tryptophan and its analogs are of paramount interest in peptide-based drug discovery. The indole side chain of tryptophan is not merely a structural component; it is a versatile pharmacophore capable of engaging in various intermolecular interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions. Modification of the indole ring, such as the introduction of a methyl group at the 6-position, offers a subtle yet powerful tool to modulate a peptide's pharmacological profile.

Methylation can enhance metabolic stability by sterically hindering enzymatic degradation, improve binding affinity by optimizing surface complementarity with a biological target, and alter the overall lipophilicity of the peptide, thereby influencing its pharmacokinetic properties. The 6-methyl modification, in particular, has been explored for its potential to fine-tune the electronic and steric characteristics of the indole side chain.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its stability to acid and catalytic hydrogenation and its clean, base-labile deprotection mechanism.[1] This guide focuses on the DL-racemic form of Fmoc-6-methyl-tryptophan, a commercially available building block that presents unique opportunities and challenges in the synthesis of peptide libraries and diastereomeric analogs for structure-activity relationship (SAR) studies.

Physicochemical Properties and Identification

Accurate identification and characterization of starting materials are fundamental to reproducible scientific outcomes. Fmoc-6-methyl-DL-tryptophan is a non-canonical amino acid derivative that requires precise handling and characterization.

CAS Registry Number: 1219150-44-3[2][3][4][5]

It is crucial to distinguish this racemic mixture from its enantiomerically pure counterpart, Fmoc-6-methyl-L-tryptophan, and the unprotected racemic amino acid, 6-Methyl-DL-tryptophan (CAS: 2280-85-5).[6] The use of the DL-form will inherently lead to the synthesis of two distinct peptide diastereomers, which will co-elute in many standard purification protocols and require specialized chiral chromatography for separation if individual isomers are needed.

Data Summary Table

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Registry Number | 1219150-44-3 | [2][3][4] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [2][4][5] |

| Molecular Weight | 440.5 g/mol | [2][5] |

| Purity (Typical) | ≥95% (HPLC) | [2] |

| Storage Conditions | 4 °C, protect from light | [2][6] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in organic solvents (e.g., DMF, NMP) | [7] |

Core Principles of Fmoc Chemistry in SPPS

The utility of this compound is realized within the context of the Fmoc/tBu solid-phase peptide synthesis strategy. This methodology relies on the principle of "orthogonality," where the temporary Nα-Fmoc protecting group and the "permanent" acid-labile side-chain protecting groups can be removed under distinct chemical conditions.[1]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical, repeated step in the elongation of the peptide chain. It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][8]

-

Proton Abstraction : A secondary amine base, most commonly piperidine in a 20% v/v solution with N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8][9]

-

β-Elimination : This deprotonation generates a stabilized carbanion. The system then undergoes β-elimination, cleaving the C-O bond and releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[8][10]

-

DBF Scavenging : The secondary amine base acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This step is crucial as it drives the equilibrium of the deprotection reaction to completion.[8]

The following diagram illustrates this well-established mechanism.

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocol: Incorporation of this compound via SPPS

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a model peptide incorporating 6-methyl-DL-tryptophan.

Objective: To synthesize a peptide with the sequence H-Ala-(6-Me-DL-Trp)-Gly-Resin.

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable solid support).

-

Amino Acids: Fmoc-Gly-OH, this compound, Fmoc-Ala-OH.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Activation Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol.

-

Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) or similar.

-

Precipitation Solvent: Cold diethyl ether.

Synthesis Workflow

The synthesis follows an iterative cycle of deprotection, washing, coupling, and washing.

Caption: Standard iterative workflow for solid-phase peptide synthesis (SPPS).

Detailed Step-by-Step Protocol

-

Resin Preparation: Swell the Fmoc-Gly-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

First Deprotection:

-

Drain the DMF.

-

Add 20% piperidine/DMF solution, agitate for 3 minutes, and drain.

-

Add a fresh aliquot of 20% piperidine/DMF, agitate for 10-15 minutes, and drain.[1]

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the DBF-piperidine adduct, preventing it from interfering with the subsequent, longer deprotection step.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF adduct, which can interfere with the subsequent coupling reaction.[1]

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU (0.95 eq. to amino acid) and DIPEA (2 eq. to amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the drained resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation. The use of excess reagents drives the coupling reaction to completion.

-

-

Post-Coupling Wash: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for the coupling of Fmoc-Ala-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

-

Causality: Trifluoroacetic acid (TFA) in the cocktail cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups. Scavengers like water, phenol, and triisopropylsilane (TIPS) are critical for protecting the tryptophan indole ring from alkylation by reactive carbocations generated during cleavage.[11][12]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of ice-cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the peptide pellet under vacuum. The resulting product will be a mixture of H-Ala-(6-Me-D-Trp)-Gly-NH₂ and H-Ala-(6-Me-L-Trp)-Gly-NH₂.

-

Strategic Considerations and Best Practices

-

Racemization Risk: While coupling of Fmoc-amino acids is generally robust, the risk of racemization is never zero. Using standard activators like HBTU or HATU under typical conditions minimizes this risk for most residues.

-

Tryptophan Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and acid-catalyzed alkylation, especially during final cleavage.[11] The use of a scavenger-containing cleavage cocktail is mandatory to preserve the integrity of the 6-methyl-tryptophan residue.

-

Analytical Separation: The resulting diastereomeric peptides will likely be difficult to separate by standard reverse-phase HPLC. Chiral chromatography or derivatization may be necessary if the pure, individual isomers are required for downstream applications.

-

Application in SAR Studies: The direct synthesis of a 1:1 diastereomeric mixture can be a deliberate and efficient strategy in early-stage drug discovery. It allows for the biological evaluation of the mixture. If promising activity is found, efforts can then be justified to synthesize and test the individual L- and D-isomers to determine the active component and stereospecificity of the interaction.

Conclusion

This compound is a valuable, specialized reagent for peptide chemists seeking to introduce structural diversity and modulate the pharmacological properties of synthetic peptides. Its successful application requires a thorough understanding of Fmoc-SPPS chemistry, meticulous attention to protocol details, particularly during the cleavage step, and a clear strategy for handling the resulting diastereomeric products. By leveraging the principles and methodologies outlined in this guide, researchers can confidently incorporate this and other modified amino acids into their peptide designs, accelerating the discovery and development of novel therapeutic agents.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link].

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(1), 740-758. Available from: [Link].

-

OChemSimplified. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available from: [Link].

-

Anaspec. (2021). This compound - 100 mg. Available from: [Link].

-

ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Available from: [Link].

-

Sunway Pharm Ltd. This compound - CAS:1219150-44-3. Available from: [Link].

-

ChemBK. N-Fmoc-6-methyl-DL-tryptophan. Available from: [Link].

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2005). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Science, 11(10), 634-641. Available from: [Link].

-

Zhang, X., et al. (2024). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science. Available from: [Link].

-

Stier, W. E., & Kates, S. A. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. Available from: [Link].

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available from: [Link].

-

Junk, L., Ullrich, A., & Kazmaier, U. (2016). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Arkivoc, 2017(2), 341-377. Available from: [Link].

-

PubChem. Fmoc-7-methyl-DL-tryptophan. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - 100 mg [anaspec.com]

- 3. 1219150-44-3 | this compound - AiFChem [aifchem.com]

- 4. This compound - CAS:1219150-44-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. 6-Methyl-DL-tryptophan | 2280-85-5 | FM52321 | Biosynth [biosynth.com]

- 7. CAS 1219392-55-8: FMOC-6-FLUORO-DL-TRYPTOPHAN | CymitQuimica [cymitquimica.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

The Role of the 6-Methyl Group on the Tryptophan Indole Ring: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tryptophan is a cornerstone amino acid in biology, not only as a protein building block but also as a precursor to vital neurochemicals like serotonin and melatonin.[1][2] The indole ring of tryptophan is a key determinant of its function, offering a site for molecular interactions and chemical modifications.[3] This guide provides a detailed technical analysis of a specific, strategic modification: the addition of a methyl group at the 6-position of the indole ring. We will explore the profound impact of this seemingly minor alteration on the molecule's physicochemical properties, spectroscopic signature, and biological activity. For researchers in drug development, understanding the nuances of 6-methyl-tryptophan (6-Me-Trp) offers a powerful tool for designing novel therapeutics, modulating biological pathways, and creating specific molecular probes.

Part 1: The Physicochemical Core: Electronic and Steric Effects of 6-Methylation

The addition of a methyl group to the C6 position of the indole ring fundamentally alters the molecule's behavior through two primary mechanisms: electronic perturbation and steric influence.

1.1. Electronic Effects: Enhancing π-System Electron Density

The indole ring possesses an aromatic π-electron system that is crucial for its chemical reactivity and non-covalent interactions, such as π-π stacking and cation-π interactions within protein binding pockets.[2] A methyl group is a classic electron-donating group (EDG) via hyperconjugation. When attached to the benzene portion of the indole ring at the C6 position, it effectively "pushes" electron density into the aromatic system.[4]

This increased electron density has significant consequences:

-

Enhanced Nucleophilicity: The indole ring becomes more reactive towards electrophiles.

-

Strengthened Non-Covalent Interactions: The electron-rich π-cloud can engage more strongly in cation-π and π-π stacking interactions, potentially increasing the binding affinity (decreasing the dissociation constant, Kd) for protein targets.[5]

-

Altered Dipole Moment: The indole ring has a natural dipole moment which is important for its orientation in environments like ion channels; methylation at the C6 position modifies this dipole, which can influence protein function.[5]

1.2. Steric Effects: A Subtle yet Critical Influence

While electronically influential, the C6 position is relatively sterically accessible. Unlike modifications at positions closer to the amino acid side chain (e.g., C2 or C7), a methyl group at C6 does not typically cause major steric clashes that would prevent the molecule from entering a binding pocket. However, this subtle steric bulk can play a crucial role in conferring selectivity. It may favor binding to certain receptor subtypes over others by creating more optimal van der Waals contacts or by disfavoring binding to pockets with tight steric constraints near that position.[6] This interplay between electronic enhancement and steric fine-tuning is a key principle in rational drug design.[4][7]

| Property | L-Tryptophan | 6-Methyl-DL-Tryptophan | Rationale for Change |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₂H₁₄N₂O₂ | Addition of a -CH₂ group. |

| Molecular Weight | 204.23 g/mol | 218.25 g/mol [8] | Increased mass from the added methyl group. |

| Melting Point | ~289 °C | ~290 °C (dec.)[9] | Minimal change, indicating similar crystal lattice energy. |

| XLogP3 | -1.1 | -0.7[8] | Increased hydrophobicity due to the nonpolar methyl group. |

| Electronic Nature | Standard indole π system | Electron-rich π system | The methyl group is electron-donating, increasing the electron density of the indole ring.[4] |

Table 1: Comparative physicochemical properties of L-Tryptophan and 6-Methyl-DL-Tryptophan.

Part 2: The Spectroscopic Signature of 6-Methyl-Tryptophan

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure and dynamics. This fluorescence originates from the indole ring, and its properties—absorption maximum (λmax, abs), emission maximum (λmax, em), and quantum yield—are highly sensitive to the local environment.[10]

The electron-donating nature of the 6-methyl group alters the electronic energy levels of the indole chromophore. This results in a predictable shift in its spectroscopic properties. Specifically, the increased electron density lowers the energy gap between the ground and excited states, causing a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted tryptophan.[11][12] This distinct spectral signature allows researchers to use 6-Me-Trp as a selective probe, even in the presence of other native tryptophan residues within a protein.

| Spectroscopic Parameter | L-Tryptophan (in aqueous solution) | 6-Methyl-L-Tryptophan (Predicted) | Justification |

| λmax, abs | ~280 nm[10] | ~285-290 nm | The electron-donating methyl group causes a bathochromic (red) shift in the absorption maximum.[12] |

| λmax, em | ~350-360 nm[10] | ~365-375 nm | A corresponding bathochromic shift is expected in the fluorescence emission spectrum.[12] |

| Quantum Yield (Φ) | ~0.13 | Likely increased | Electron-donating groups can increase the quantum yield, resulting in a brighter fluorophore, although this is solvent-dependent. |

Table 2: Comparative spectroscopic properties of L-Tryptophan and the predicted properties of 6-Methyl-L-Tryptophan.

Part 3: Synthesis of 6-Methyl-Tryptophan: A Practical Guide

The synthesis of 6-Me-Trp can be achieved through both enzymatic and traditional organic chemistry routes. The choice of method depends on the desired stereochemistry, scale, and available resources.

3.1. Enzymatic Synthesis: The Precision Approach

For producing enantiomerically pure L-6-Methyl-Tryptophan, biocatalysis is the superior method. The enzyme Tryptophan Synthase (TrpS), particularly its β-subunit (TrpB), is a powerful tool. It catalyzes the C-C bond formation between an indole derivative and L-serine.[13] Engineered variants of TrpS have been developed to efficiently accept substituted indoles, including 6-methyl-indole.[14][15]

Caption: Workflow for the enzymatic synthesis of L-6-Methyl-Tryptophan.

Protocol: Enzymatic Synthesis of L-6-Methyl-Tryptophan

-

Reaction Setup: In a sterile vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add Substrates: Add L-serine to a final concentration of 50 mM and 6-methyl-indole to a final concentration of 20 mM.[15][16]

-

Add Cofactor: Add the essential cofactor Pyridoxal 5'-Phosphate (PLP) to a final concentration of 0.1 mM.

-

Initiate Reaction: Add the purified, engineered tryptophan synthase β-subunit to the mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (typically 37-40°C for E. coli variants) for 12-24 hours with gentle agitation.[15]

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC.

-

Termination and Purification: Once the reaction reaches completion, terminate it by acidifying the mixture (e.g., with HCl to pH 3.0), which will precipitate the enzyme. Centrifuge to remove the denatured protein. The supernatant, containing L-6-Me-Trp, can then be purified using ion-exchange chromatography.

3.2. Chemical Synthesis: The Scalable Route

For producing the racemic DL-6-Methyl-Tryptophan, classic organic synthesis methods are effective and highly scalable. One common approach involves the decarboxylation of a suitable precursor in a high-boiling point solvent.[17]

Protocol: Decarboxylation Synthesis of DL-6-Methyl-Tryptophan

This protocol is illustrative and should be performed by trained chemists with appropriate safety precautions.

-

Precursor Synthesis: Synthesize the appropriate malonic ester precursor using 6-methyl-indole as the starting material (e.g., via gramine intermediate).

-

Decarboxylation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the tryptophan precursor (1.0 g) in a high-boiling point, inert solvent such as diphenyl ether (50 mL).[17]

-

Reflux: Heat the mixture to reflux (approx. 259°C) for 1-2 hours, until the evolution of CO₂ ceases.

-

Extraction: Cool the mixture to room temperature. Extract the product by adding 2N aqueous HCl (3 x 40 mL). The protonated product will move to the aqueous phase.

-

Purification: Wash the combined aqueous extracts with diethyl ether to remove residual diphenyl ether.

-

Precipitation: Basify the aqueous solution with 6N NaOH to pH > 10. The free amino acid, DL-6-Methyl-Tryptophan, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield DL-6-Methyl-Tryptophan. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

Part 4: Biological Implications and Applications

The structural and electronic changes induced by 6-methylation translate directly into altered biological activity, making 6-Me-Trp a valuable molecule for therapeutic and research applications.

4.1. Interaction with Enzymes: A Competitive Modulator

Many enzymes that process L-tryptophan can be targeted by 6-Me-Trp. It can act as a competitive inhibitor or an alternative substrate for key enzymes in tryptophan metabolism.[18]

-

Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme in serotonin synthesis, TPH is a prime target.[19] 6-Me-Trp, due to its structural similarity to tryptophan, can compete for the active site. The enhanced electron density of its indole ring may even lead to a higher binding affinity. This competitive inhibition can be used to modulate serotonin production in specific tissues.

-

Indoleamine 2,3-dioxygenase (IDO): This enzyme initiates the kynurenine pathway, which consumes the vast majority of dietary tryptophan.[1] IDO is a major target in immunology and oncology. 6-Me-Trp can act as an inhibitor of IDO, redirecting tryptophan metabolism away from the kynurenine pathway and potentially towards the serotonin pathway.

| Parameter | Description | Expected Effect of 6-Me-Trp (vs. Trp) |

| Km | Michaelis Constant: Substrate concentration at ½ Vmax. An indicator of binding affinity.[20] | Likely to Decrease: The electron-donating methyl group may increase affinity for the enzyme's active site, lowering the Km. |

| Ki | Inhibition Constant: Concentration of inhibitor required to decrease enzyme activity by 50%.[18] | Potentially Low: A low Ki value would indicate that 6-Me-Trp is a potent competitive inhibitor for enzymes like TPH or IDO.[21] |

| Vmax | Maximum reaction velocity. | Unchanged (in competitive model): If acting as a pure competitive inhibitor, Vmax would be achievable at saturating concentrations of the natural substrate.[22] |

Table 3: Hypothetical kinetic parameters illustrating the potential role of 6-Me-Trp as a competitive inhibitor for a tryptophan-metabolizing enzyme.

4.2. Modulation of the Serotonin Pathway

The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is a two-step enzymatic process beginning with L-tryptophan. By acting as a competitive substrate for Tryptophan Hydroxylase (TPH), 6-Me-Trp can directly influence the rate of serotonin production.[23][24] This provides a mechanism for researchers to study the downstream effects of reduced serotonin synthesis in various physiological and pathological models, from mood disorders to gut motility.

Caption: The Serotonin pathway and the inhibitory role of 6-Methyl-Tryptophan.

Conclusion

The strategic placement of a methyl group at the 6-position of tryptophan's indole ring is a powerful, multifaceted tool for chemical biology and drug development. This single modification enhances the molecule's electron density, subtly alters its steric profile, shifts its spectroscopic signature, and transforms its biological activity. It converts a simple amino acid into a potent competitive modulator of key metabolic pathways, most notably the synthesis of serotonin. For researchers and drug developers, 6-methyl-tryptophan is not merely an analog; it is a precision instrument for probing protein function, controlling enzymatic activity, and designing next-generation therapeutics.

References

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

Zhang, X., Li, S., Liu, Y., & Xu, J. (2020). Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. PMC. Retrieved from [Link]

-

Denard, C. A., Huang, X., & Zhao, H. (2016). Tryptophan Synthase: Biocatalyst Extraordinaire. PMC. Retrieved from [Link]

- Ida, Y., & Kawashima, H. (1998). Process for the preparation of L-tryptophan. Google Patents.

-

Dalgliesh, C. E. (1952). The metabolism of tryptophan: Synthesis of 6-methyl- and 8-methyl-kynurenic acids. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-DL-tryptophan. PubChem. Retrieved from [Link]

-

Øverli, Ø., Jutfelt, F., & Winberg, S. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. Retrieved from [Link]

-

Erowid. (n.d.). Tryptamine from Tryptophan. Retrieved from [Link]

-

Boger, D. L., & Boyce, C. W. (2005). Synthesis of Indoles via 6π-Electrocyclic Ring Closures of Trienecarbamates. PMC. Retrieved from [Link]

-

Hamman, B. D., Olejniczak, E. T., Fesik, S. W., & Gmeiner, W. H. (2002). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC. Retrieved from [Link]

-

Celep, G., Wróbel, D., Bar, K., Nabozny, M., & Kurzelowski, D. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. MDPI. Retrieved from [Link]

-

Chen, Y., Liu, H., Liu, Z., & Chen, Y. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers. Retrieved from [Link]

-

Edelhoch, H. (1967). Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. Biochemistry, 6(7). Retrieved from [Link]

-

Zhang, Y., Wang, Y., Zhang, J., & Li, X. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. Retrieved from [Link]

-

D'Mello, J. P. F. (Ed.). (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Hindawi. Retrieved from [Link]

-

Diksic, M. (2001). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. PMC. Retrieved from [Link]

-

Wadsö, I., & Wadsö, L. (2006). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC. Retrieved from [Link]

-

Beart, P. M., & O'Shea, R. D. (1992). Albumin binding and brain uptake of 6-fluoro-DL-tryptophan: competition with L-tryptophan. Biochemical Pharmacology, 44(10), 2082-2085. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Enzyme Kinetics 4 to 6. Retrieved from [Link]

-

Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Serotonin. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

-

ResearchGate. (2025). Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). Enzyme Inhibition. Retrieved from [Link]

-

PsychoFarm. (2021, August 12). Serotonin Synthesis Steps (Learn the Serotonin Synthesis Pathway). YouTube. Retrieved from [Link]

-

Dhatt, S. (2013). Questioning the reliability of estimates of enzyme inhibitor constant: Case of competitive inhibition. arXiv. Retrieved from [Link]

-

Meşeli, M., & Arı, N. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed. Retrieved from [Link]

-

Bols, M., Jensen, H. H., & Thomsen, M. K. (2005). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 3(16), 2919-2924. Retrieved from [Link]

-

Andersen, O. S., Koeppe, R. E., & Greathouse, D. V. (2005). The Preference of Tryptophan for Membrane Interfaces: INSIGHTS FROM N-METHYLATION OF TRYPTOPHANS IN GRAMICIDIN CHANNELS. PMC. Retrieved from [Link]

-

Meyer, C. D., Joiner, J. A., Storch, D. M., & Toste, F. D. (2025). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. American Chemical Society. Retrieved from [Link]

Sources

- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]